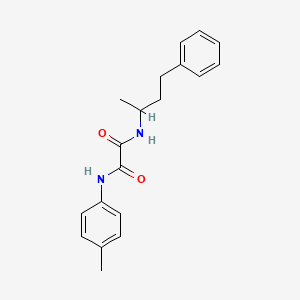![molecular formula C15H23N3O B3965414 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B3965414.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine, also known as EFNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine acts as a ligand for the Eph receptor tyrosine kinases, which are involved in various cellular processes such as cell adhesion, migration, and differentiation. Binding of this compound to Eph receptors leads to the activation of downstream signaling pathways, which mediate its cellular effects. The exact mechanism of action of this compound is still under investigation, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. In neurons, this compound has been found to promote synapse formation and plasticity, leading to improved cognitive function. In cancer cells, this compound has been shown to inhibit cell growth and migration, leading to reduced tumor size and metastasis. In general, this compound has been found to modulate various cellular processes such as cell adhesion, migration, and differentiation, making it a potential therapeutic target for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine has several advantages for lab experiments, including its high purity and availability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively high cost and the need for specialized equipment and expertise to work with it.
Direcciones Futuras
There are several future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine, including the development of more potent and selective this compound-based compounds for therapeutic use, the investigation of its role in other cellular processes and diseases, and the optimization of its synthesis method for improved yield and scalability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its downstream signaling pathways. Overall, this compound represents a promising target for scientific research with potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to play a role in synapse formation and plasticity, making it a potential target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to inhibit the growth and migration of cancer cells, making it a potential anti-cancer agent. In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N-(furan-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-5-8-17(13-15-7-6-9-19-15)11-14-10-16-18(4-2)12-14/h6-7,9-10,12H,3-5,8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUTCBCANVDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)CC2=CN(N=C2)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965339.png)
![4-bromo-3-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3965354.png)
![1,1'-[(4-chloro-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B3965358.png)
![2-(isopropylthio)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3965361.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965370.png)
![5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B3965375.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3965381.png)

![3-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol hydrochloride](/img/structure/B3965402.png)
![N-allyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3965409.png)
![3-(benzylthio)-10-ethyl-10-methyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3965420.png)
![2-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3965435.png)
